1-Tetradecene

描述

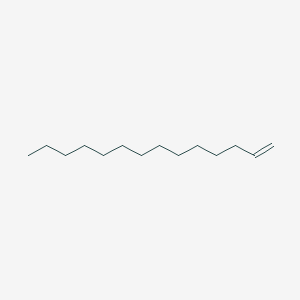

Structure

3D Structure

属性

IUPAC Name |

tetradec-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h3H,1,4-14H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFDVRLIODXPAHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28, Array | |

| Record name | 1-TETRADECENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9109 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-TETRADECENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1566 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25608-58-6 | |

| Record name | 1-Tetradecene, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25608-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4027367 | |

| Record name | 1-Tetradecene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Watery liquid; colorless; mild pleasant odor. Floats on water. (USCG, 1999), Liquid, Colorless liquid; [HSDB], COLOURLESS LIQUID. | |

| Record name | 1-TETRADECENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9109 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Tetradecene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Tetradecene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2924 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-TETRADECENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1566 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

484 °F at 760 mmHg (USCG, 1999), 232-234 °C @ 760 MM HG, 252 °C | |

| Record name | 1-TETRADECENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9109 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-TETRADECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1087 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-TETRADECENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1566 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

230 °F (USCG, 1999), 110 °C, 230 °F (110 °C) (CLOSED CUP), 107 °C c.c. | |

| Record name | 1-TETRADECENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9109 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Tetradecene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2924 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-TETRADECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1087 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-TETRADECENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1566 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

SOL IN ETHANOL, ETHER, BENZENE, Solubility in water: none | |

| Record name | 1-TETRADECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1087 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-TETRADECENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1566 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.771 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7745 @ 20 °C/4 °C, Relative density (water = 1): 0.8 | |

| Record name | 1-TETRADECENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9109 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-TETRADECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1087 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-TETRADECENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1566 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

6.78 (Air=1), Relative vapor density (air = 1): 6.78 | |

| Record name | 1-TETRADECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1087 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-TETRADECENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1566 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

4.55 mmHg at 220 °F (USCG, 1999), 0.01 [mmHg], 1.5X10-2 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 2 | |

| Record name | 1-TETRADECENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9109 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Tetradecene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2924 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-TETRADECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1087 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-TETRADECENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1566 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

COLORLESS LIQUID | |

CAS No. |

1120-36-1, 68855-59-4, 68855-60-7 | |

| Record name | 1-TETRADECENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9109 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Tetradecene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1120-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Tetradecene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alkenes, C14-18 alpha- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068855594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alkenes, C14-20 alpha- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068855607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-TETRADECENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66434 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Tetradecene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Tetradecene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetradec-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.007 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-TETRADECENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FW23481S7S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-TETRADECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1087 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Tetradecene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061834 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-TETRADECENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1566 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

8.8 °F (USCG, 1999), -12 °C | |

| Record name | 1-TETRADECENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9109 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-TETRADECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1087 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-TETRADECENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1566 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Tetradecene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Tetradecene is a linear alpha-olefin with the chemical formula C₁₄H₂₈. It consists of a fourteen-carbon chain with a double bond at the primary or alpha position. This structure imparts specific reactivity, making it a valuable intermediate in the synthesis of various organic compounds. Its applications are found in the production of detergents, lubricants, and polymers, and it serves as a building block in the synthesis of more complex molecules relevant to pharmaceutical and materials science research.[1] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for their determination, and relevant reaction pathways.

Physical Properties

This compound is a colorless liquid with a mild, pleasant odor. It is practically insoluble in water but soluble in many organic solvents such as ethanol, ether, and benzene.[2]

Quantitative Physical Properties

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Units | Conditions |

| Molecular Weight | 196.37 | g/mol | |

| Melting Point | -13 to -11 | °C | |

| Boiling Point | 251 | °C | at 760 mmHg |

| Density | 0.775 | g/mL | at 25 °C |

| Kinematic Viscosity | 2.72 | mm²/s | at 20 °C |

| Flash Point | 110 | °C | Closed Cup |

| Autoignition Temperature | 235 | °C | |

| Refractive Index | 1.436 | at 20 °C, D line | |

| Vapor Pressure | 0.015 | mmHg | at 25 °C |

| Vapor Density | 6.8 | (Air = 1) | |

| LogP (Octanol/Water Partition Coefficient) | 7.08 |

Experimental Protocols for Physical Property Determination

The following are detailed methodologies for determining the key physical properties of this compound.

The melting point is determined as a temperature range from the initial appearance of liquid to complete liquefaction.

-

Apparatus: Thiele tube, thermometer, capillary tubes, rubber band, heating source (Bunsen burner or heating mantle), and high-boiling point oil (e.g., mineral oil).

-

Procedure:

-

Finely powder a small sample of the solidified this compound.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Attach the capillary tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Place the thermometer and attached capillary tube into the Thiele tube containing the heating oil. The rubber band should remain above the oil level.

-

Gently heat the side arm of the Thiele tube to create a convection current, ensuring uniform heating of the oil bath.

-

Increase the temperature at a rate of 1-2°C per minute as the melting point is approached.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).[3]

-

The boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

-

Apparatus: Small test tube, thermometer, heating block or oil bath, and a stir bar.

-

Procedure:

-

Place approximately 0.5 mL of this compound and a small magnetic stir bar into a small test tube.

-

Position the test tube in a heating block or oil bath on a hot plate stirrer.

-

Suspend a thermometer with the bulb positioned about 1 cm above the liquid surface.

-

Begin gentle stirring and heating.

-

Observe the liquid until it boils and a ring of condensing vapor (refluxing) is visible on the walls of the test tube.

-

Adjust the thermometer so that its bulb is at the level of this reflux ring.

-

The stable temperature reading on the thermometer is the boiling point of the liquid.[4]

-

Density is the mass per unit volume of a substance.

-

Apparatus: Graduated cylinder (e.g., 25 mL), and an analytical balance.

-

Procedure:

-

Measure and record the mass of a clean, dry graduated cylinder.

-

Add a known volume of this compound (e.g., 20 mL) to the graduated cylinder. Record the exact volume.

-

Measure and record the mass of the graduated cylinder containing the this compound.

-

Calculate the mass of the this compound by subtracting the mass of the empty cylinder from the mass of the filled cylinder.

-

Calculate the density using the formula: Density = Mass / Volume.[5][6]

-

Viscosity is a measure of a fluid's resistance to flow.

-

Apparatus: Ostwald viscometer, water bath, stopwatch, and a reference liquid with known viscosity (e.g., water).

-

Procedure:

-

Clean and dry the Ostwald viscometer thoroughly.

-

Introduce a precise volume of this compound into the larger bulb of the viscometer.

-

Place the viscometer in a constant temperature water bath until the sample reaches thermal equilibrium.

-

Using a pipette bulb, draw the liquid up through the capillary tube into the smaller bulb, above the upper calibration mark.

-

Release the suction and measure the time it takes for the liquid meniscus to fall from the upper to the lower calibration mark.

-

Repeat the measurement several times and calculate the average flow time.

-

Perform the same procedure with a reference liquid of known viscosity and density at the same temperature.

-

Calculate the viscosity of this compound using the following equation: η₁ = (ρ₁ * t₁) / (ρ₂ * t₂) * η₂, where η is the viscosity, ρ is the density, t is the flow time, and the subscripts 1 and 2 refer to this compound and the reference liquid, respectively.[7]

-

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air.

-

Apparatus: Pensky-Martens closed cup tester, which includes a sample cup with a lid, a stirrer, a thermometer, and an ignition source.

-

Procedure:

-

Pour the this compound sample into the test cup up to the marked filling line.

-

Close the lid and place the cup into the heating apparatus.

-

Insert the thermometer and begin stirring at a specified rate.

-

Heat the sample at a slow, constant rate.

-

At regular temperature intervals, apply the ignition source (a small flame) by dipping it into the vapor space of the cup for a short duration.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite with a brief flash.[1][8]

-

Chemical Properties and Reactivity

As an alkene, this compound's chemistry is dominated by the reactivity of its carbon-carbon double bond. It undergoes typical electrophilic addition reactions and can also participate in polymerization.

General Reactivity

-

Oxidation: this compound can react vigorously with strong oxidizing agents.

-

Reduction: It can react exothermically with reducing agents to release hydrogen gas.

-

Polymerization: In the presence of certain catalysts, such as acids or initiators, this compound can undergo exothermic addition polymerization.

-

Stability: The compound is stable under normal storage and handling conditions.[4][9]

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum of this compound shows characteristic signals for the vinyl protons and the long alkyl chain.

-

¹³C NMR: The carbon NMR spectrum displays distinct peaks for the two sp² hybridized carbons of the double bond and the sp³ hybridized carbons of the alkyl chain.

-

Mass Spectrometry: The mass spectrum of this compound exhibits a molecular ion peak and a fragmentation pattern typical of a long-chain alkene.

-

Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands for C-H stretching and bending vibrations of the vinyl group and the alkyl chain, as well as a C=C stretching vibration.

Visualizations

Experimental Workflow: Density Determination

Caption: Workflow for determining the density of this compound.

Reaction Pathway: Hydroformylation of this compound

References

- 1. Flash Point - Prime Process Safety Center [primeprocesssafety.com]

- 2. phillysim.org [phillysim.org]

- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. wjec.co.uk [wjec.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uobabylon.edu.iq [uobabylon.edu.iq]

- 8. youtube.com [youtube.com]

- 9. This compound | C14H28 | CID 14260 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Tetradecene (CAS Number: 1120-36-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Tetradecene, an alpha-olefin with the chemical formula C14H28, is a linear hydrocarbon featuring a terminal double bond. This versatile molecule serves as a crucial building block in a wide array of chemical syntheses, ranging from the production of polymers and surfactants to its emergence as a compound of interest in biological and pharmaceutical research. Its well-defined structure and reactivity make it an ideal substrate for catalytic processes and a valuable component in the development of novel materials and potential therapeutic agents. This technical guide provides a comprehensive overview of the chemical and physical properties, key experimental protocols, and biological significance of this compound.

Chemical and Physical Properties

This compound is a colorless liquid with a mild, pleasant odor.[1] It is characterized by its long aliphatic chain and the presence of a reactive terminal double bond, which dictates its chemical behavior. Key physical and chemical properties are summarized in the tables below.

General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C14H28 | [1] |

| Molecular Weight | 196.37 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Odor | Mild, pleasant | [1] |

| Density | 0.775 g/mL at 25 °C | |

| Boiling Point | 251 °C | |

| Melting Point | -13 to -11 °C | |

| Flash Point | 110 °C (230 °F) | [2] |

| Autoignition Temperature | 235 °C (455 °F) | [3] |

| Vapor Pressure | < 0.10 kPa at 65 °C | [2] |

| Vapor Density | 6.8 (vs air) | |

| Solubility | Insoluble in water; Soluble in hydrocarbon solvents, ethanol, ether, and benzene. | [1][2] |

| Refractive Index | 1.436 at 20 °C | |

| Kinematic Viscosity | 2.61 cSt at 20 °C | [2] |

Toxicological Data

| Test | Species | Route | Value | Reference |

| LD50 | Rat | Oral | > 5,000 mg/kg | [2] |

| LD50 | Rabbit | Dermal | > 2,020 mg/kg | [2] |

| LC50 | Rat | Inhalation | > 5 mg/L (4 h) | [2] |

Spectral Data

| Spectroscopy | Data Highlights | Reference |

| ¹H NMR | Shows characteristic peaks for terminal vinyl protons and the long alkyl chain. | [1][4] |

| ¹³C NMR | Displays distinct signals for the sp² carbons of the double bond and the sp³ carbons of the alkyl chain. | [1][5] |

| Mass Spectrometry (MS) | The mass spectrum exhibits a molecular ion peak and a fragmentation pattern typical of a long-chain alkene. | [1][6] |

| Infrared (IR) Spectroscopy | The IR spectrum shows characteristic absorption bands for C=C stretching and =C-H bending of the terminal alkene. | [1][7] |

Experimental Protocols

The reactivity of the terminal double bond in this compound makes it a valuable starting material for a variety of chemical transformations. Below are detailed methodologies for key experiments involving this alpha-olefin.

Ziegler-Natta Polymerization of this compound

This protocol describes the synthesis of poly(this compound), a polymer with potential applications in materials science. The procedure utilizes a classic heterogeneous Ziegler-Natta catalyst.

Materials:

-

This compound (purified by passing through activated alumina)

-

Titanium tetrachloride (TiCl₄)

-

Triethylaluminium (Al(C₂H₅)₃)

-

Anhydrous heptane (as solvent)

-

Methanol

-

Hydrochloric acid

-

Nitrogen gas (high purity)

Procedure:

-

Catalyst Preparation: In a nitrogen-purged Schlenk flask, suspend a catalytic amount of magnesium chloride (MgCl₂) in anhydrous heptane. Add a solution of TiCl₄ in heptane dropwise with stirring. The mixture is aged at a controlled temperature (e.g., 65 °C) for a specified period to form the solid catalyst component.

-

Polymerization: To a nitrogen-purged reactor equipped with a mechanical stirrer and temperature control, add anhydrous heptane. Introduce a solution of the cocatalyst, triethylaluminium, in heptane. Add the solid catalyst component prepared in the previous step.

-

Heat the reactor to the desired polymerization temperature (e.g., 70 °C).

-

Inject the purified this compound into the reactor.

-

Maintain the reaction under a positive pressure of nitrogen and with vigorous stirring for the desired reaction time (e.g., 2-4 hours).

-

Termination and Work-up: Quench the polymerization by adding a mixture of methanol and hydrochloric acid. This will deactivate the catalyst and precipitate the polymer.

-

Filter the polymer and wash it extensively with methanol to remove catalyst residues.

-

Dry the resulting poly(this compound) in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.

Synthesis of 2-Tetradecanone via Wacker-Tsuji Oxidation

This protocol outlines the selective oxidation of the terminal alkene of this compound to a methyl ketone, 2-tetradecanone, using a palladium-based catalyst system.

Materials:

-

This compound

-

Palladium(II) chloride (PdCl₂)

-

Copper(I) chloride (CuCl)

-

N,N-Dimethylformamide (DMF)

-

Water

-

Oxygen or air

-

Dichloromethane

-

Magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and an oxygen balloon, dissolve PdCl₂ and CuCl in a mixture of DMF and water.

-

Add this compound to the catalyst solution.

-

Stir the reaction mixture vigorously under an oxygen atmosphere at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the product with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-tetradecanone.

Visualizations of Experimental Workflows

Ziegler-Natta Polymerization Workflow

Caption: Workflow for the Ziegler-Natta polymerization of this compound.

Multi-step Synthesis Involving a Johnson-Claisen Rearrangement

The following diagram illustrates a plausible synthetic route towards (+)-nephrosterinic acid, a natural product, utilizing this compound as a precursor for the aliphatic side chain. This workflow highlights a key Johnson-Claisen rearrangement.

Caption: Synthetic pathway towards (+)-nephrosterinic acid from this compound.

Biological Significance and Applications in Drug Development

Recent studies have highlighted the potential biological activities of this compound, making it a molecule of interest for drug development professionals.

Antimicrobial and Anti-tuberculosis Activity

This compound has been identified as a bioactive compound with antimicrobial properties. It has shown inhibitory effects against various bacteria and fungi. Of particular significance is its reported anti-tuberculosis activity. While the precise mechanism of action is still under investigation, it is hypothesized that its lipophilic nature may facilitate disruption of the complex, lipid-rich cell wall of Mycobacterium tuberculosis. This area of research is promising for the development of new therapeutic strategies against drug-resistant strains of tuberculosis.

Role as a Solvent and Building Block in Pharmaceuticals

Beyond its intrinsic biological activity, this compound is utilized in the pharmaceutical industry as a solvent for certain drug formulations, aiding in the solubility and bioavailability of active pharmaceutical ingredients. Its chemical reactivity also makes it a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions.[2] It is an aspiration hazard; if swallowed, it can enter the lungs and cause severe damage.[2] Repeated exposure may cause skin dryness or cracking.[8] It is recommended to use personal protective equipment, including safety glasses, gloves, and a lab coat, when handling this chemical. It should be stored in a cool, well-ventilated area away from strong oxidizing agents.[2]

Conclusion

This compound is a versatile and valuable chemical with a broad range of applications, from polymer science to pharmaceutical research. Its well-defined physical and chemical properties, coupled with its diverse reactivity, make it a key substrate for numerous synthetic transformations. The emerging evidence of its biological activity, particularly its anti-tuberculosis potential, opens up new avenues for its investigation in the field of drug development. This technical guide provides a solid foundation of data and experimental protocols to aid researchers and scientists in their work with this important alpha-olefin.

References

- 1. This compound | C14H28 | CID 14260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cpchem.com [cpchem.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. This compound(1120-36-1) 1H NMR spectrum [chemicalbook.com]

- 5. This compound | 1120-36-1 [chemicalbook.com]

- 6. This compound [webbook.nist.gov]

- 7. This compound [webbook.nist.gov]

- 8. fishersci.com [fishersci.com]

1-Tetradecene molecular weight and formula

This guide provides an in-depth overview of the fundamental physicochemical properties of 1-tetradecene, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

This compound is an unbranched alkene with the chemical formula C14H28.[1][2][3] It is characterized by a fourteen-carbon chain with a single double bond at the primary position.[1] The linear formula for this compound is CH3(CH2)11CH=CH2.[1]

A comprehensive summary of its molecular properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C14H28 | [1][2][3] |

| Linear Formula | CH3(CH2)11CH=CH2 | [1] |

| Molecular Weight | 196.37 g/mol | [1][3] |

| Molecular Weight (NIST) | 196.3721 | [2] |

Experimental Protocols

Detailed experimental methodologies for determining the physicochemical properties of alkenes like this compound are well-established in the scientific literature. Key experimental techniques would include:

-

Mass Spectrometry (MS): To determine the molecular weight, high-resolution mass spectrometry is employed. The substance is ionized, and the mass-to-charge ratio of the resulting ions is measured, allowing for the precise determination of the molecular mass.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of atoms and the position of the double bond.

-

Gas Chromatography (GC): The purity of this compound can be assessed using gas chromatography. The retention time of the compound is compared to that of a known standard.

Visualizing Molecular Relationships

The following diagram illustrates the logical relationship between the common name, chemical formula, and molecular weight of this compound.

References

An In-depth Technical Guide to the Synthesis of 1-Tetradecene via Ethylene Oligomerization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-tetradecene, a crucial linear alpha-olefin, through the catalytic oligomerization of ethylene. The document details the core catalytic systems, reaction mechanisms, experimental protocols, and key process parameters that influence the yield and selectivity of this compound.

Introduction to this compound and its Significance

This compound is a C14 alpha-olefin with the chemical formula C₁₄H₂₈.[1][2] Its terminal double bond makes it a highly reactive and versatile chemical intermediate.[1] This reactivity is leveraged in a multitude of industrial applications, including the production of surfactants, detergents, synthetic lubricants (polyalphaolefins or PAOs), plasticizers, and as a comonomer in the production of polymers like linear low-density polyethylene (LLDPE).[1][3] In the context of drug development, long-chain alpha-olefins and their derivatives can be utilized in the synthesis of complex organic molecules and as components of drug delivery systems. The controlled and selective synthesis of this compound is therefore of significant industrial and scientific interest.

Catalytic Systems for Ethylene Oligomerization

The selective oligomerization of ethylene to produce linear alpha-olefins (LAOs), including this compound, is predominantly achieved through the use of transition metal-based catalysts. These can be broadly categorized into homogeneous and heterogeneous systems. The choice of catalyst is critical as it dictates the activity, selectivity, and the distribution of the resulting olefin products.

2.1. Homogeneous Catalysis

Homogeneous catalysts are soluble in the reaction medium, offering high activity and selectivity. Key examples include:

-

Nickel-based Catalysts: The Shell Higher Olefin Process (SHOP) is a well-established industrial process that utilizes a nickel-phosphine complex.[4] These catalysts typically produce a broad distribution of LAOs following the Schulz-Flory distribution.[4]

-

Chromium-based Catalysts: Chromium catalysts, often employing PNP (phosphine-amine-phosphine) or other multidentate ligands, have demonstrated high activity and selectivity for specific oligomers, particularly 1-hexene and 1-octene.[5][6] While not specifically targeting this compound, the principles of ligand design can be adapted to shift selectivity towards higher alpha-olefins.

-

Zirconium and Titanium-based Catalysts: Early transition metals like zirconium and titanium have also been explored for ethylene oligomerization.[7] For instance, a soluble alkyl aluminum chloride-titanium tetrachloride catalyst system has been described for producing linear alpha-olefins.[7][8]

2.2. Heterogeneous Catalysis

Heterogeneous catalysts offer advantages in terms of catalyst separation and recycling. Common systems include:

-

Nickel-aluminosilicates: These are considered promising heterogeneous catalysts for ethylene oligomerization.[9] The acidic sites on the silica-alumina support can influence the product distribution, sometimes favoring the formation of longer-chain olefins.[10]

-

Supported Metal Catalysts: Transition metals like cobalt and nickel can be supported on various materials such as carbon, zeolites, or metal-organic frameworks (MOFs).[11][12] For example, cobalt oxide on a carbon catalyst has been shown to produce a range of linear olefins.[12]

-

α-Diiminenickel(II) Complexes Immobilized on Mica: Heterogeneous catalysts prepared by immobilizing α-diiminenickel(II) complexes in the interlayer of fluorotetrasilicic mica have been shown to produce a mixture of oligomers and polyethylene.[13]

Reaction Mechanisms

The oligomerization of ethylene to linear alpha-olefins is generally understood to proceed via two primary mechanisms:

3.1. Cossee-Arlman Mechanism

This is the most widely accepted mechanism for Ziegler-Natta and many other transition metal-catalyzed olefin polymerizations and oligomerizations.[11] The key steps involve:

-

Coordination of an ethylene monomer to a vacant site on the metal center.

-

Insertion of the coordinated ethylene into the metal-alkyl bond, leading to chain growth.

-

Chain termination, which for oligomerization, is typically β-hydride elimination. This step releases the alpha-olefin and regenerates a metal-hydride species, which can then start a new catalytic cycle.[11]

The products from a process following the Cossee-Arlman mechanism typically exhibit a Schulz-Flory or Poisson distribution.[11]

3.2. Metallacyclic Mechanism

This mechanism is often invoked to explain the high selectivity of certain chromium-based catalysts for 1-hexene and 1-octene. It involves the oxidative coupling of two or more ethylene molecules at the metal center to form a metallacyclic intermediate. Subsequent reductive elimination from this metallacycle releases the specific alpha-olefin. While this mechanism is highly selective for shorter oligomers, modifications to the catalyst system could potentially favor the formation of larger metallacycles, leading to longer-chain alpha-olefins.

Experimental Protocols

The following is a generalized experimental protocol for ethylene oligomerization, synthesized from various literature sources. Specific conditions will vary depending on the catalyst system employed.

4.1. Catalyst Preparation (General Example for a Homogeneous System)

-

Ligand Synthesis: Synthesize the desired organic ligand (e.g., a phosphine or a diimine ligand) according to established literature procedures.

-

Complex Formation: In an inert atmosphere (e.g., in a glovebox), dissolve the ligand and the transition metal precursor (e.g., NiCl₂, Cr(acac)₃) in a suitable anhydrous solvent (e.g., toluene, dichloromethane).

-

Stirring and Isolation: Stir the mixture at a specified temperature for a set period to allow for complex formation.

-

Purification: Isolate the resulting metal-ligand complex by filtration or removal of the solvent under vacuum. The product may be further purified by recrystallization.

4.2. Ethylene Oligomerization Reaction

-

Reactor Setup: A high-pressure autoclave reactor (e.g., Parr reactor) is typically used. The reactor is thoroughly dried and purged with an inert gas (e.g., nitrogen or argon).

-

Solvent and Cocatalyst Addition: Anhydrous solvent (e.g., toluene, heptane) is added to the reactor. If required, a cocatalyst or activator, such as methylaluminoxane (MAO) or other alkylaluminum compounds (e.g., triethylaluminum), is injected.

-

Catalyst Injection: The catalyst, often as a slurry in the reaction solvent, is injected into the reactor.

-

Reaction Conditions: The reactor is sealed and pressurized with ethylene to the desired pressure. The reaction mixture is then heated to the target temperature and stirred for the specified duration. Constant ethylene pressure is typically maintained throughout the reaction.

-

Quenching: After the reaction time has elapsed, the reactor is cooled, and the ethylene pressure is carefully vented. The reaction is then quenched by the addition of a protic solvent, such as ethanol.

-

Product Isolation and Analysis: The reaction mixture is analyzed to determine the product distribution. This is typically done using gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS). For quantitative analysis, an internal standard is often used. The liquid products are separated from any solid polymer by filtration. The different olefin fractions can then be separated by distillation.

Quantitative Data on Ethylene Oligomerization

The following tables summarize quantitative data from various catalytic systems for ethylene oligomerization. The data is presented to allow for easy comparison of catalyst performance.

Table 1: Performance of Various Catalytic Systems in Ethylene Oligomerization

| Catalyst System | Cocatalyst | Temp. (°C) | Pressure (bar) | Activity ( kg/g-cat ·h) | Selectivity for C₁₀₊ Olefins (%) | Reference |

| Cr/PCCP | MAO | - | - | 1530 | 28.4 (for C₁₀) | [5] |

| Ni-ZIF-8 (0.4 wt%) | MAO | 25 | - | - | - | [11] |

| Ni-UiO-67-bpy₁₁% | None | 250 | 26 | 0.85 | - | [11] |

| Ni/Si-Al (7.7, RT) | None | 80-240 | 35 | - | High | [10] |

| L3/Ni²⁺-Mica | TEA | 50 | 7 | 0.101 | - | [13] |

Note: Direct selectivity for this compound (C₁₄) is not always reported; C₁₀₊ is often given as a fraction.

Table 2: Influence of Reaction Temperature on a Cr-based Catalytic System

| Entry | Temperature (°C) | Activity ( kg/(g ·h)) | 1-Hexene Selectivity (%) | 1-Octene Selectivity (%) | Reference |

| 1 | 20 | 2150.4 | 25.4 | 55.2 | [6] |

| 2 | 30 | 2876.1 | 24.3 | 58.9 | [6] |

| 3 | 40 | 3262.4 | 23.5 | 60.6 | [6] |

| 4 | 50 | 2543.2 | 22.1 | 57.3 | [6] |

| 5 | 60 | 1897.5 | 20.8 | 53.4 | [6] |

This table illustrates how temperature can be optimized to maximize catalyst activity and influence product selectivity.

Conclusion

The synthesis of this compound from ethylene oligomerization is a highly developed field, with a range of catalytic systems available to researchers. The choice between homogeneous and heterogeneous catalysts depends on the desired product distribution, activity, and process considerations such as catalyst recyclability. The Cossee-Arlman mechanism provides a robust framework for understanding the formation of linear alpha-olefins, and the product distribution can often be modeled using the Schulz-Flory equation. By carefully controlling reaction parameters such as temperature, pressure, and catalyst/cocatalyst composition, it is possible to influence the selectivity towards higher alpha-olefins, including the desired this compound. Further research into ligand design and catalyst support interactions will continue to drive the development of more selective and efficient catalysts for the production of this important chemical intermediate.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C14H28 | CID 14260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cpchem.com [cpchem.com]

- 4. uni-ulm.de [uni-ulm.de]

- 5. Effect of an additional donor on decene formation in ethylene oligomerization catalyzed by a Cr/PCCP system: a combined experimental and DFT study - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 6. Chromium Catalysts for Selective Ethylene Oligomerization Featuring Binuclear PNP Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Linear Alpha-Olefins by Catalytic Oligomerization of Ethylene | Semantic Scholar [semanticscholar.org]

- 8. tandfonline.com [tandfonline.com]

- 9. Nickel-aluminosilicate catalysts for ethylene oligomerization: recent scientific progress - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. mdpi.com [mdpi.com]

Navigating the Solubility Landscape of 1-Tetradecene in Organic Solvents: A Technical Guide

For researchers, scientists, and professionals in drug development, understanding the solubility of non-polar compounds like 1-tetradecene is a critical parameter in process design, formulation, and chemical synthesis. This in-depth technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents, detailed experimental protocols for its quantitative determination, and logical workflows to guide solvent selection.

Core Concepts in this compound Solubility

This compound, a long-chain alpha-olefin, is a non-polar hydrocarbon. Its solubility is primarily governed by the principle of "like dissolves like." This means it will exhibit higher solubility in non-polar or weakly polar organic solvents and will be practically insoluble in highly polar solvents like water. The intermolecular forces at play are predominantly weak van der Waals forces (specifically, London dispersion forces).

Qualitative Solubility Profile

Based on available data and chemical principles, the expected solubility of this compound in various classes of organic solvents is summarized below. It is generally soluble in hydrocarbon solvents, as well as other non-polar and weakly polar organic solvents such as ethanol, diethyl ether, and benzene.[1][2]

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Expected Solubility |

| Alkanes | Hexane, Heptane | High |

| Aromatic Hydrocarbons | Toluene, Benzene | High[1] |

| Chlorinated Hydrocarbons | Chloroform, Dichloromethane | High |

| Ethers | Diethyl Ether | High[1] |

| Alcohols | Ethanol, Methanol | Moderate to High[1] |

| Ketones | Acetone | Moderate |

| Esters | Ethyl Acetate | Moderate |

| Polar Aprotic Solvents | Dimethylformamide (DMF) | Low |

| Polar Protic Solvents | Water | Insoluble[2][3] |

Experimental Determination of Solubility

To obtain precise, quantitative solubility data, experimental determination is essential. The following are detailed protocols for commonly employed methods for determining the solubility of a liquid analyte like this compound in an organic solvent.

Gravimetric Method (Shake-Flask)

This is the most common and straightforward method for determining thermodynamic solubility.

Principle: A saturated solution of this compound in the chosen solvent is prepared by allowing the system to reach equilibrium. A known volume of the saturated supernatant is then carefully evaporated to dryness, and the mass of the remaining this compound is determined.

Detailed Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, airtight container (e.g., a screw-cap vial or flask). The presence of a separate, undissolved phase of this compound is crucial to ensure saturation.

-

Agitate the mixture at a constant, controlled temperature using a mechanical shaker or a magnetic stirrer. The equilibration time can vary depending on the solvent and temperature, but a duration of 24 to 72 hours is generally recommended to ensure thermodynamic equilibrium is reached.

-

-

Phase Separation:

-

Once equilibrium is achieved, cease agitation and allow the mixture to stand undisturbed at the same constant temperature for a sufficient period (typically 2-4 hours) to allow for complete phase separation.

-

Carefully withdraw a known volume of the clear supernatant (the solvent saturated with this compound) using a calibrated pipette. It is critical to avoid disturbing the undissolved this compound layer.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the collected supernatant to a pre-weighed, clean, and dry container (e.g., an evaporating dish or a beaker).

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a rotary evaporator may be used. Ensure the temperature is kept low enough to prevent any loss of the less volatile this compound.

-

Once the solvent is completely removed, place the container with the this compound residue in a desiccator to cool to room temperature and to remove any residual moisture.

-

Weigh the container with the this compound residue on an analytical balance.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the difference between the final mass of the container with the residue and the initial mass of the empty container.

-

Solubility can be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Spectroscopic Method (UV-Vis)

This method is applicable if this compound exhibits a chromophore that absorbs in the UV-Vis region and the solvent is transparent in that region. As this compound's double bond provides a weak chromophore, this method may be less sensitive than others but can be effective at higher concentrations.

Principle: The concentration of this compound in a saturated solution is determined by measuring its absorbance at a specific wavelength and comparing it to a pre-established calibration curve.

Detailed Protocol:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound using a UV-Vis spectrophotometer.

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The relationship should be linear and adhere to the Beer-Lambert law.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution of this compound in the same solvent as described in the gravimetric method (Section 3.1.1).

-

After reaching equilibrium, carefully withdraw a sample of the supernatant and filter it through a chemically inert syringe filter (e.g., PTFE) to remove any undissolved droplets.

-

Accurately dilute a measured volume of the saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation of Solubility:

-

Use the absorbance of the diluted sample and the equation of the calibration curve to determine the concentration of this compound in the diluted solution.

-

Calculate the concentration in the original saturated solution by applying the dilution factor.

-

Chromatographic Method (HPLC)

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and accurate method for determining solubility, especially at low concentrations.

Principle: A saturated solution is prepared and, after appropriate dilution, injected into an HPLC system. The concentration of this compound is determined by comparing its peak area to those of known standards.

Detailed Protocol:

-

Method Development:

-

Develop a suitable HPLC method for the separation and quantification of this compound. This includes selecting an appropriate column (e.g., a C18 reversed-phase column), a mobile phase in which this compound is soluble and provides good peak shape, and a detector (e.g., a UV detector set at a low wavelength or a refractive index detector).

-

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase or a solvent compatible with the mobile phase.

-

Inject a fixed volume of each standard solution into the HPLC system and record the corresponding peak areas.

-

Plot a graph of peak area versus concentration to generate a calibration curve.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution of this compound in the target organic solvent as described in the gravimetric method (Section 3.1.1).

-

After equilibration, filter the supernatant through a chemically inert syringe filter.

-

Accurately dilute a known volume of the filtered saturated solution with the mobile phase to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area for this compound.

-

-

Calculation of Solubility:

-

Use the peak area of the diluted sample and the equation from the calibration curve to determine the concentration of this compound in the diluted solution.

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor.

-

Logical and Experimental Workflows

To aid in the practical application of this guide, the following diagrams, generated using Graphviz, illustrate key decision-making and experimental processes.

Caption: Logical workflow for selecting a suitable organic solvent for this compound.

Caption: Experimental workflow for the gravimetric (shake-flask) method.

Conclusion

While a comprehensive database of quantitative solubility data for this compound in all organic solvents is not publicly available, this guide provides the foundational knowledge and practical methodologies for researchers to make informed decisions. The qualitative solubility profile serves as a reliable starting point for solvent screening. For precise applications, the detailed experimental protocols provided herein will enable the generation of accurate quantitative solubility data, ensuring the successful design and implementation of chemical processes involving this compound.

References

1-Tetradecene: A Comprehensive Health and Safety Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical health and safety data for 1-Tetradecene, an alpha-olefin utilized in various industrial and research applications. The following sections detail its physicochemical properties, toxicological profile, and ecological impact, supported by experimental methodologies. A logical workflow for handling spills is also presented.

Core Health and Safety Data

The following tables summarize the key quantitative health and safety data for this compound.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₈ | [1][2] |

| Molecular Weight | 196.38 g/mol | [1][2] |

| Appearance | Colorless liquid | [2][3][4] |

| Odor | Mild, pleasant | [2] |

| Boiling Point | 251.1 °C (484 °F) at 760 mmHg | [1] |

| Melting Point | -12.9 °C (8.8 °F) | [1] |

| Flash Point | 110 °C (230 °F) | [1][5] |

| Autoignition Temperature | 235 °C (455 °F) | [1][5][6] |

| Specific Gravity | 0.771 at 20 °C (68 °F) | [1] |

| Vapor Pressure | 4.55 mmHg at 104.4 °C (220 °F) | [1] |

| Solubility | Insoluble in water. Soluble in ethanol, ether, and benzene. | [2] |

Toxicological Data

| Test | Species | Route | Value | Reference |

| Acute Oral Toxicity (LD50) | Rat | Oral | > 5,000 mg/kg | [7] |

| Acute Inhalation Toxicity (LC50) | Rat | Inhalation | > 2,475 mg/m³ (4 hours) | [2] |

| Acute Dermal Toxicity (LD50) | Rabbit | Dermal | > 10,000 mg/kg | |

| Skin Corrosion/Irritation | Rabbit | Dermal | No skin irritation | |

| Serious Eye Damage/Irritation | Rabbit | Ocular | No eye irritation | |

| Skin Sensitization | Guinea pig | Dermal | Not a sensitizer | |

| Germ Cell Mutagenicity | S. typhimurium | Ames test | Negative | [8] |

| Carcinogenicity | - | - | Not classified as a carcinogen by IARC, NTP, or OSHA. | [8] |

| Aspiration Hazard | Human | Ingestion | May be fatal if swallowed and enters airways. | [3][9] |

Ecological Data

| Test | Species | Duration | Value | Reference |

| Acute Toxicity to Fish (LC50) | Oncorhynchus mykiss (Rainbow Trout) | 96 hours | > 1,000 mg/L | [10] |

| Acute Toxicity to Daphnia (EC50) | Daphnia magna (Water Flea) | 48 hours | > 1,000 mg/L | [7] |

| Toxicity to Algae (EL50) | Selenastrum capricornutum | 96 hours | > 1,000 mg/L | [7][10] |

| Biodegradability | - | - | Readily biodegradable. | [7][10] |

| Bioaccumulation | - | - | Bioaccumulation may occur in aquatic organisms. | [4] |

Experimental Protocols

The toxicological and ecological data presented above are primarily derived from standardized test guidelines established by the Organisation for Economic Co-operation and Development (OECD). The following are detailed methodologies for the key experiments cited.

Acute Oral Toxicity (OECD Test Guideline 420: Fixed Dose Procedure)

This method is designed to assess the acute oral toxicity of a substance.[11]

-

Principle: The test involves administering the substance in a single dose to a group of animals of a single sex (typically female rats) in a stepwise manner using fixed doses (5, 50, 300, 2000, or 5000 mg/kg).[9] The endpoint is the observation of clear signs of toxicity at a particular dose level, rather than mortality.[11]

-

Animal Selection and Preparation: Healthy, young adult rodents (usually rats) are used.[9] The animals are acclimatized to laboratory conditions for at least five days prior to the test.[12] Food is withheld overnight before dosing.[9]

-

Sighting Study: A preliminary sighting study is conducted with a single animal per dose step to determine the appropriate starting dose for the main study.[5][11]

-

Main Study: A group of five animals of one sex is used for each dose level investigated.[9] The substance is administered by gavage using a stomach tube or a suitable intubation cannula.[9]

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[9][11] Key observation times are immediately after dosing and then periodically during the first 24 hours, and daily thereafter.[12]

-

Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.

Acute Inhalation Toxicity (OECD Test Guideline 403)

This guideline is used to determine the health hazards associated with short-term exposure to a substance via inhalation.[1][13]

-

Principle: The test involves exposing animals (typically rats) to the test substance as a gas, vapor, or aerosol in a controlled atmosphere for a defined period (usually 4 hours).[1][13] Two main protocols are described: a traditional LC50 protocol and a Concentration x Time (C x T) protocol.[1][14]

-

Animal Selection: Healthy young adult rodents are used.

-

Exposure Conditions: Animals are exposed in dynamic inhalation exposure chambers that ensure a stable and uniform concentration of the test substance in the air.[13]

-